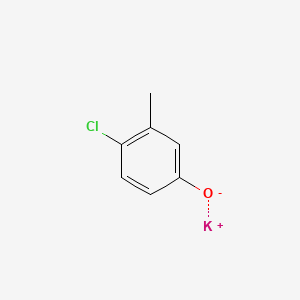

Potassium p-chloro-m-cresolate

Description

Nomenclature and Chemical Context within Chlorophenols and Cresolates

Potassium p-chloro-m-cresolate is the potassium salt of p-chloro-m-cresol. ontosight.ai Its systematic IUPAC name is potassium 4-chloro-3-methylphenolate. nih.gov The compound is derived from cresol (B1669610), a phenol (B47542) with a methyl group substituent. smolecule.com Specifically, it is a derivative of m-cresol (B1676322) (3-methylphenol), where a chlorine atom is substituted at the para-position (position 4) relative to the hydroxyl group. contaminantdb.cawikipedia.org The formation of the potassium salt occurs through the reaction of p-chloro-m-cresol with potassium hydroxide. smolecule.com

This compound belongs to the larger chemical families of chlorophenols and cresolates. Chlorophenols are a class of organochlorine compounds derived from phenol containing at least one covalently bonded chlorine atom. wikipedia.org There are 19 distinct chlorophenols, categorized by the number of chlorine atoms on the phenol ring, from monochlorophenols to pentachlorophenol. wikipedia.orgcdc.gov this compound is a derivative of a monochlorinated cresol. atamankimya.com

Cresolates are the salts formed from the deprotonation of the hydroxyl group of a cresol molecule. Cresol itself exists as three isomers: ortho-cresol, meta-cresol, and para-cresol, depending on the position of the methyl group relative to the hydroxyl group. smolecule.com The presence of the chlorine atom in this compound significantly influences its chemical and physical properties compared to its non-halogenated counterparts. smolecule.com

Interactive Data Table: Chemical Identification of this compound and Related Compounds

| Compound Name | IUPAC Name | Other Names | Molecular Formula | CAS Number |

| This compound | potassium;4-chloro-3-methylphenolate nih.gov | Potassium 4-chloro-3-methyl-phenolate molbase.com | C7H6ClKO epa.gov | 64601-05-4 molbase.comeuropa.eu |

| p-Chloro-m-cresol | 4-chloro-3-methylphenol (B1668792) contaminantdb.canih.gov | PCMC, 4-Chloro-3-cresol nih.gov | C7H7ClO contaminantdb.cahimedialabs.com | 59-50-7 contaminantdb.cahimedialabs.com |

| m-Cresol | 3-methylphenol contaminantdb.ca | C7H8O | 108-39-4 nih.gov | |

| p-Cresol (B1678582) | 4-methylphenol | C7H8O | 106-44-5 nih.gov | |

| o-Cresol | 2-methylphenol | C7H8O | 95-48-7 nih.gov |

Historical Perspectives on Academic Investigations of Cresolates

Academic research into cresol and its derivatives, known as cresolates, has a history rooted in the broader study of phenols and their applications. Cresols, as monomethyl derivatives of phenol, have long been recognized as significant industrial chemicals, found in coal tar and used as solvents, disinfectants, and chemical intermediates. nih.govnih.gov

Early scientific investigations focused on the fundamental properties and reactions of cresols. For instance, the synthesis of cresolates, such as potassium para-cresolate, has been described in academic literature, often as a step in more complex organic syntheses. farmaciajournal.combch.ro These studies detailed methods like the reaction of a cresol with a strong base, such as potassium hydroxide, often using techniques like azeotropic distillation to drive the reaction to completion. farmaciajournal.combch.ro

In the early 20th century, patents were issued for processes involving cresylic acids (mixtures of phenols, cresols, and xylenols) for the production of compounds like triaryl phosphates. taylorandfrancis.com More recent academic work has continued to explore the reactivity of cresolates. For example, research has detailed the use of potassium p-cresolate in the synthesis of more complex molecules, such as dibenz[b,e]oxepins, through reactions with other organic compounds. smolecule.com

Furthermore, the biological and environmental aspects of cresols and their derivatives have been a subject of study. Investigations into the biodegradation of cresol isomers by microorganisms have been a recurring theme in environmental science research. ejbiotechnology.info Toxicological studies on cresols were conducted to understand their effects, with research dating back several decades. nih.govnih.gov The study of cresol derivatives has also extended to their interaction with other chemicals and their potential as ligands in organometallic chemistry, as seen in studies of p-cresolate derivatives of Grubbs catalysts. researchgate.netresearchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

64601-05-4 |

|---|---|

Molecular Formula |

C7H6ClKO |

Molecular Weight |

180.67 g/mol |

IUPAC Name |

potassium;4-chloro-3-methylphenolate |

InChI |

InChI=1S/C7H7ClO.K/c1-5-4-6(9)2-3-7(5)8;/h2-4,9H,1H3;/q;+1/p-1 |

InChI Key |

LWLZWMKAWVRECC-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=CC(=C1)[O-])Cl.[K+] |

Origin of Product |

United States |

Synthetic Pathways and Advanced Preparative Chemistry of Potassium P Chloro M Cresolate

Synthesis from m-Cresol (B1676322) Precursors via Chlorination

The primary route to p-chloro-m-cresol involves the direct chlorination of m-cresol. As a substituted phenol (B47542), m-cresol's aromatic ring is activated by the hydroxyl group, which directs electrophilic substitution to the ortho and para positions libretexts.orglibretexts.org. The primary challenge in this synthesis is achieving high regioselectivity for the para-position (position 4) relative to the hydroxyl group, as chlorination of m-cresol can also yield the ortho-product (2-chloro-m-cresol) and dichlorinated products wikipedia.orgacs.org.

Several methods have been developed to optimize the yield of the desired p-chloro-m-cresol isomer. A common approach involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. One green synthesis process utilizes m-cresol as the raw material, tetrachloroethylene as a solvent, and sulfuryl chloride as the chlorinating agent google.com. This method reports a high conversion rate of m-cresol, reaching up to 98% google.com.

To enhance the para-selectivity, catalytic systems are often employed. Research has shown that using sulfuryl chloride in conjunction with a Lewis acid (like aluminum chloride or ferric chloride) and a sulfur-containing catalyst can significantly improve the yield of the para-isomer cardiff.ac.uk. For instance, the SO₂Cl₂/diphenyl sulfide (Ph₂S)/aluminum chloride (AlCl₃) system has been shown to be efficient in the chlorination of m-cresol, yielding the para-isomer at 83% with a para/ortho ratio of 7.5 cardiff.ac.uk. Even higher yields and selectivity have been achieved using different sulfur-containing catalysts, such as 5,18-dithiadocosane, which resulted in a 95.5% yield of 4-chloro-m-cresol with a para/ortho ratio of 20.7 cardiff.ac.uk.

Table 1: Comparison of Catalytic Systems for Para-Selective Chlorination of m-Cresol

| Chlorinating Agent | Catalyst System | Solvent | Yield of 4-CMC | Para/Ortho Ratio | Reference |

| Sulfuryl Chloride | Tetrachloroethylene | Not specified | Up to 98% conversion | Not specified | google.com |

| Sulfuryl Chloride | Diphenyl sulfide/AlCl₃ | Not specified | 83% | 7.5 | cardiff.ac.uk |

| Sulfuryl Chloride | Dibutyl sulfide/AlCl₃ | Not specified | 89.9% | 17.3 | cardiff.ac.uk |

| Sulfuryl Chloride | 5,18-dithiadocosane/AlCl₃ | Not specified | 95.5% | 20.7 | cardiff.ac.uk |

Salt Formation Mechanisms from Phenols and Cresolates

Phenols, including chlorinated cresols like p-chloro-m-cresol, are weak acids. The formation of a potassium salt, or phenoxide, occurs through a standard acid-base reaction where the acidic proton of the hydroxyl group is removed by a base. Potassium hydroxide (KOH) is a strong base commonly used for this purpose quora.com.

The reaction involves the deprotonation of the p-chloro-m-cresol by the hydroxide ion (OH⁻) from potassium hydroxide. The hydroxide ion accepts the proton (H⁺) from the phenolic hydroxyl group, forming water. The resulting negatively charged phenoxide ion (p-chloro-m-cresolate) then forms an ionic bond with the potassium cation (K⁺) quora.com.

The general mechanism can be represented as:

C₇H₇ClO (p-chloro-m-cresol) + KOH (Potassium Hydroxide) → C₇H₆ClKO (Potassium p-chloro-m-cresolate) + H₂O (Water)

This reaction can be carried out in an aqueous solution or in an alcohol like ethanol where potassium hydroxide is soluble quora.com. The isolation of the solid potassium salt typically requires the removal of the solvent quora.com. The formation of such salts is a fundamental reaction in phenol chemistry, enabling further synthetic modifications or the formulation of products where the salt form is desired google.comgoogle.com.

Exploration of Alternative Synthetic Routes for Chlorinated Cresolates

Beyond direct chlorination, research into alternative synthetic methodologies continues, driven by the need for greener, more selective, and efficient processes. Electrochemical methods, in particular, have emerged as a promising alternative to traditional chemical synthesis, offering advantages such as the use of electrons as a "green" reagent and avoiding the need for stoichiometric chemical oxidants or reductants diva-portal.org.

While not a direct route to chlorinated cresolates, electrochemical carboxylation represents an advanced method for the functionalization of the aromatic ring of phenols and cresols, which could be part of a multi-step alternative synthesis. This method involves the direct addition of a carboxyl group (-COOH) to the aromatic ring using carbon dioxide (CO₂) as an abundant and low-cost C1 source chemistryviews.org.

Recent studies have demonstrated the site-selective electrochemical C-H carboxylation of arenes, including phenol derivatives, with CO₂ chemistryviews.orgresearchgate.net. The process is typically carried out in an undivided electrochemical cell. The proposed mechanism involves the direct reduction of the aromatic compound at the cathode to form a radical anion. This highly reactive intermediate then attacks a CO₂ molecule chemistryviews.orgcas.cz. For instance, the carboxylation of m-cresol has been shown to be selective, resulting in 4-methyl-2-hydroxybenzoic acid in high yield researchgate.net.

The role of potassium hydroxide in these specific carboxylation reactions is not as a direct reactant with the phenol, but its principles are relevant in the broader context of electrochemical synthesis. For example, chemical activation with potassium hydroxide is a known method for modifying carbon materials used as electrodes, increasing their porosity and surface area, which are crucial for good electrochemical performance mdpi.com. While the direct electrochemical chlorination of cresol (B1669610) is also an area of interest, building on principles from the electrochemical chlorination of other arenes and phenols, the carboxylation route highlights a sophisticated electrochemical approach to modifying the cresol scaffold diva-portal.orgrsc.orgnih.gov.

Mechanistic Organic Chemistry and Reaction Dynamics of P Chloro M Cresolate Species

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Cresolates

Nucleophilic aromatic substitution is a fundamental reaction class for aryl compounds, particularly those bearing electron-withdrawing groups. While p-chloro-m-cresolate itself is a nucleophile, its corresponding neutral form, p-chloro-m-cresol, can be a substrate for SNAr if appropriately activated. However, the cresolate anion is more commonly encountered as the nucleophilic species in such reactions.

Intermediate Complex Formation (e.g., Meisenheimer Complexes, Two- and Three-Body Complexes)

The hallmark of many SNAr reactions is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. When a nucleophile, such as a phenoxide, attacks an electron-deficient aromatic ring, it forms a transient σ-complex where the aromaticity of the ring is temporarily broken. In the context of p-chloro-m-cresolate acting as a nucleophile attacking an activated aryl halide (e.g., a dinitro-substituted benzene), a Meisenheimer-like intermediate would be formed.

The stability of this intermediate is paramount to the reaction proceeding. Electron-withdrawing groups on the attacked aromatic ring are crucial for delocalizing the negative charge. While direct observation of a Meisenheimer complex involving p-chloro-m-cresolate is not extensively documented in readily available literature, its formation can be inferred from the general mechanism of SNAr reactions with other phenoxides.

In certain reaction systems, particularly under phase-transfer catalysis conditions, the formation of more complex aggregates, such as two- and three-body complexes, has been proposed. These complexes involve the association of the nucleophile, the substrate, and often a cation or a solvent molecule, which can influence the reaction's kinetics and selectivity. For instance, a two-body complex might involve the direct association of the potassium p-chloro-m-cresolate ion pair with the aromatic substrate.

Kinetic and Thermodynamic Studies of SNAr Reactions

The kinetics of SNAr reactions are highly dependent on the nature of the nucleophile, the substrate, the leaving group, and the solvent. For reactions involving phenoxide nucleophiles, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.

Kinetic studies on analogous systems, such as the reaction of substituted phenoxides with 1-chloro-2,4-dinitrobenzene (B32670), provide insight into the expected behavior of p-chloro-m-cresolate. The second-order rate constants for these reactions are influenced by the electronic properties of the substituents on the phenoxide. The presence of an electron-donating methyl group in p-chloro-m-cresolate would be expected to enhance its nucleophilicity compared to an unsubstituted phenoxide, while the electron-withdrawing chloro group would have the opposite effect. The net effect on the reaction rate would depend on the balance of these electronic influences.

Thermodynamically, the stability of the Meisenheimer complex is a key factor. The Gibbs free energy of formation for these complexes is influenced by both enthalpic and entropic factors. The delocalization of the negative charge over the electron-withdrawing groups of the substrate provides enthalpic stabilization.

Table 1: Representative Kinetic Data for the Reaction of Sodium Phenoxides with 1-chloro-2,4-dinitrobenzene in Methanol at 25°C (Data is for analogous systems to illustrate kinetic principles)

| Phenoxide Substituent | Second-Order Rate Constant (k, M⁻¹s⁻¹) |

| p-NO₂ | 0.15 |

| p-Cl | 0.80 |

| H | 2.50 |

| p-CH₃ | 6.20 |

This interactive table demonstrates how electron-withdrawing groups on the nucleophile decrease the reaction rate, while electron-donating groups increase it.

Role of Counterions (Potassium, Sodium) in Reaction Mechanisms

The nature of the counterion (e.g., K⁺ vs. Na⁺) associated with the cresolate can have a significant impact on its reactivity. In solution, these ions exist in an equilibrium between tightly bound ion pairs, solvent-separated ion pairs, and free ions. The reactivity of the cresolate is generally highest when it is in its free ionic form, as the cation is not sterically hindering the approach of the nucleophile to the substrate.

The size and Lewis acidity of the alkali metal cation influence the degree of ion pairing. Potassium ions, being larger and less Lewis acidic than sodium ions, tend to form looser ion pairs with the cresolate anion. nih.gov This can lead to a higher effective concentration of the more reactive "free" cresolate, potentially resulting in faster reaction rates compared to the corresponding sodium salt under identical conditions. researchgate.netmdpi.com

Furthermore, the counterion can play a role in stabilizing the transition state of the reaction. It can coordinate with the leaving group in the transition state, facilitating its departure. This effect is also dependent on the solvent, with polar, coordinating solvents being able to solvate the cation more effectively, thus promoting the dissociation of the ion pair.

Oxidation Pathways of p-Chloro-m-Cresol and its Anionic Forms

The oxidation of p-chloro-m-cresol is a critical process, both in terms of its environmental fate and its potential for synthetic transformations. The presence of the hydroxyl and methyl groups on the aromatic ring makes it susceptible to oxidative degradation.

Catalyst-Mediated Oxidation Mechanisms

The oxidation of 4-chloro-3-methylphenol (B1668792) can be facilitated by various catalytic systems. One well-studied method is the use of Fenton's reagent, which generates highly reactive hydroxyl radicals (•OH) from the decomposition of hydrogen peroxide catalyzed by ferrous ions. nih.gov The proposed mechanism involves the attack of these hydroxyl radicals on the aromatic ring.

The reaction can proceed through several pathways, including:

Hydroxylation: Addition of a hydroxyl group to the aromatic ring, leading to the formation of dihydroxy derivatives.

Ipso-substitution: Replacement of the chlorine atom with a hydroxyl group. nih.gov

Ring-opening: Subsequent oxidation of the aromatic ring can lead to its cleavage, forming smaller organic acids and eventually leading to mineralization (conversion to CO₂, H₂O, and inorganic chloride). nih.gov

The efficiency of this process is highly dependent on factors such as pH, temperature, and the concentrations of the catalyst and oxidant. nih.gov

Other catalytic systems for the oxidation of chlorophenols include the use of metal oxides and electrochemical methods, which can also proceed via radical-mediated pathways.

Formation and Transformation of Quinone Intermediates

A key pathway in the oxidation of p-cresols, including 4-chloro-3-methylphenol, is the formation of quinone-type intermediates. Specifically, the oxidation of the methyl group can lead to the formation of a highly reactive quinone methide. nih.govnih.gov

The formation of a quinone methide from p-chloro-m-cresol would involve a two-electron oxidation, likely mediated by enzymes (in biological systems) or chemical oxidants. This intermediate is a Michael acceptor and is susceptible to nucleophilic attack. nih.gov

The transformation of this quinone methide intermediate can proceed via several routes:

Nucleophilic Addition: In the presence of nucleophiles such as water or glutathione, addition to the exocyclic methylene (B1212753) group can occur, leading to the formation of a benzyl (B1604629) alcohol derivative. nih.gov

Dimerization/Polymerization: In the absence of strong nucleophiles, the reactive quinone methide can undergo self-reaction to form dimers or oligomers.

The formation of these quinone intermediates is significant as they are often implicated in the biological activity and toxicity of phenolic compounds. nih.gov

Table 2: Products Identified from the Oxidation of 4-chloro-3-methylphenol (This table summarizes potential products based on known oxidation pathways of related compounds)

| Intermediate/Product Type | Specific Examples | Formation Pathway |

| Dihydroxy derivatives | 4-chloro-3-methylcatechol | Hydroxylation |

| Quinone Methide | 4-chloro-3-methyl-p-quinone methide | Oxidation of methyl group |

| Benzyl alcohol derivative | 4-chloro-3-(hydroxymethyl)phenol | Nucleophilic addition to quinone methide |

| Ring-opened products | Maleic acid, Oxalic acid | Oxidative cleavage of the aromatic ring |

This interactive table illustrates the diversity of products that can arise from the oxidation of p-chloro-m-cresol, highlighting the complexity of its degradation pathways.

Esterification Reactions and Derivatization Strategies

The potassium salt of p-chloro-m-cresol, this compound, features a phenolate (B1203915) anion which acts as a potent nucleophile. This enhanced nucleophilicity, compared to its protonated phenol (B47542) precursor (p-chloro-m-cresol), makes it highly amenable to esterification and other derivatization reactions, typically targeting the oxygen atom. These reactions are fundamental for modifying the compound's physical properties, such as solubility and volatility, or for introducing new functional groups to enable further chemical transformations.

A primary derivatization strategy is direct esterification. The reaction of p-chloro-m-cresol with acetic anhydride (B1165640) serves as a clear example to produce 4-chloro-3-methylphenyl acetate. wikipedia.org This process is typically facilitated by a Lewis acid catalyst, such as sulfuric acid. The mechanism involves an initial protonation of the carbonyl oxygen in acetic anhydride by the acid catalyst, which activates the acetyl group. The nucleophilic oxygen of the cresol (B1669610) then attacks the electrophilic carbonyl carbon. A subsequent deprotonation step yields the final ester product and regenerates the catalyst. wikipedia.org

Beyond simple esterification for structural modification, derivatization is a crucial strategy in analytical chemistry to enhance the detectability of phenolic compounds. While research specifically detailing the analytical derivatization of p-chloro-m-cresol is limited, methods applied to structurally similar compounds like p-cresol (B1678582) are highly relevant. For instance, derivatization with 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) has been shown to significantly improve the sensitivity of detection in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technique increases the ionization efficiency and chromatographic retention of the analyte. The derivatization with 5-DMISC was found to increase sensitivity by up to 40-fold compared to traditional methods like dansylation. nih.gov Such a strategy could theoretically be applied to p-chloro-m-cresolate to enable precise quantification at very low concentrations in complex biological or environmental matrices. nih.gov

Table 1: Representative Esterification Reaction for p-Chloro-m-cresol

This table is interactive. You can sort and filter the data.

| Reactant 1 | Reactant 2 | Catalyst | Product | Purpose |

| p-Chloro-m-cresol | Acetic anhydride | Sulfuric acid (Lewis acid) | 4-chloro-3-methylphenyl acetate | Structural Modification |

| p-Cresol (analogue) | 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) | Base (typically pyridine) | 5-DMISC-derivatized p-cresol | Analytical Enhancement |

Cross-Metathesis Reactions and Catalyst Interactions

Olefin cross-metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes, most notably ruthenium carbenoids like Grubbs catalysts. organic-chemistry.org For a species like this compound to participate in cross-metathesis, it must first be derivatized to incorporate an olefinic functional group, for example, by etherification with an allyl halide to form an allyl ether derivative (4-chloro-3-methylphenyl allyl ether).

Once functionalized, this olefin-containing cresol derivative can react with another alkene in a cross-metathesis reaction. The reaction statistically can lead to a mixture of products: homodimers of each starting alkene and the desired cross-coupled product. organic-chemistry.org The selectivity towards the cross-product is a significant challenge and depends on factors such as the relative reactivity of the olefins and the steric and electronic properties of the catalyst. organic-chemistry.org

Catalyst interaction with the substrate is a critical aspect of the reaction dynamics. The presence of heteroatoms, such as the ether oxygen in an olefin-functionalized cresol derivative, can influence the catalyst's activity. The oxygen atom can act as a Lewis base and chelate to the ruthenium metal center of the catalyst. This non-productive chelation can sometimes hinder catalytic turnover by stabilizing the metal complex and impeding the catalytic cycle. d-nb.info However, modern catalysts have been developed with greater tolerance for various functional groups. The choice of catalyst is therefore crucial for achieving high conversion and selectivity. For reactions conducted in aqueous or protic media, specialized water-soluble catalysts, such as those bearing morpholine-substituted ligands, have been developed to maintain catalytic efficiency. d-nb.info

Table 2: Overview of Catalyst Considerations for Cross-Metathesis of Functionalized Phenols

This table is interactive. You can sort and filter the data.

| Catalyst Type | Key Features | Potential Interaction with Cresolate Derivative | Suitability |

| Grubbs I Generation | High reactivity, sensitive to air/moisture | Potential for deactivation by Lewis basic oxygen | Moderate; requires inert conditions |

| Grubbs II Generation | More stable, higher functional group tolerance | Less prone to deactivation, but chelation can still occur | High; widely applicable |

| Hoveyda-Grubbs | Features a chelating isopropoxystyrene ligand; often recyclable | Competition between internal ligand and substrate chelation | High; offers enhanced stability |

| Water-Soluble Catalysts | Modified with hydrophilic ligands (e.g., morpholine) | Enables reaction in aqueous media | Specialized; for green chemistry applications |

Advanced Spectroscopic and Structural Characterization of P Chloro M Cresolate Compounds

Crystallographic Analysis (e.g., X-ray Diffraction)

X-ray Diffraction (XRD) is a cornerstone technique for determining the solid-state structure of crystalline materials like p-chloro-m-cresol. By analyzing the diffraction pattern of X-rays passing through the crystal lattice, researchers can determine the arrangement of atoms, bond lengths, and bond angles.

Detailed research on p-chloro-m-cresol has identified its crystalline nature. XRD analysis reveals distinct peaks corresponding to specific crystallographic planes. A study reported characteristic crystalline peaks at 2θ values of 14.12°, 14.27°, 15.71°, and 31.90°. researchgate.net The intensity and sharpness of these peaks are indicative of the material's crystallinity and phase purity. Furthermore, analysis of the peak broadening can be used to calculate the average crystallite size, a key parameter in materials science. For instance, in one study, the crystallite size of a p-chloro-m-cresol sample was significantly increased through a specific treatment process, as confirmed by XRD peak analysis. researchgate.net This demonstrates the sensitivity of XRD in detecting subtle changes in the crystal structure.

| Diffraction Angle (2θ) | Interpretation | Reference |

|---|---|---|

| 14.12° | Characteristic peak indicating crystalline structure | researchgate.net |

| 14.27° | Characteristic peak indicating crystalline structure | researchgate.net |

| 15.71° | Characteristic peak indicating crystalline structure | researchgate.net |

| 31.90° | Characteristic peak indicating crystalline structure | researchgate.net |

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR))

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is employed to identify the functional groups and characterize the bonding within the p-chloro-m-cresolate structure. The technique measures the absorption of infrared radiation by the molecule, which excites vibrations such as stretching and bending of chemical bonds.

The FT-IR spectrum of p-chloro-m-cresol displays characteristic absorption bands that confirm its molecular structure. Key vibrational modes include the O-H stretch of the hydroxyl group, C-H stretches from the methyl group and aromatic ring, C=C stretching within the aromatic ring, and the C-Cl stretch. The broad O-H stretching band, typically found in the 3600-3300 cm⁻¹ region, is indicative of hydrogen bonding in the solid state. Aromatic C=C stretching vibrations usually appear in the 1600-1400 cm⁻¹ range. While one study noted no significant changes in the FT-IR spectrum of p-chloro-m-cresol after a specific treatment, the technique remains crucial for confirming the identity and purity of the compound. researchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600 - 3300 | O-H Stretch | Phenolic Hydroxyl |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Methyl |

| 1600 - 1400 | C=C Stretch | Aromatic Ring |

| 1260 - 1000 | C-O Stretch | Phenolic |

| 800 - 600 | C-Cl Stretch | Aryl Halide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H-NMR spectroscopy of p-chloro-m-cresol provides information on the number and environment of hydrogen atoms. The spectrum typically shows a singlet for the methyl (CH₃) protons, a signal for the phenolic (OH) proton, and distinct signals for the aromatic protons on the benzene (B151609) ring. The chemical shifts and splitting patterns of the aromatic protons are diagnostic of the substitution pattern. For example, in a CDCl₃ solvent, the methyl protons appear as a singlet around 2.29 ppm, while the aromatic protons appear in the range of 6.5-7.2 ppm. nih.gov

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The spectrum of p-chloro-m-cresol shows signals for the methyl carbon, the six aromatic carbons (with their chemical shifts influenced by the attached hydroxyl, chloro, and methyl groups), and the carbon bearing the hydroxyl group. This detailed information confirms the connectivity and substitution pattern of the molecule.

| Chemical Shift (δ) [ppm] | Proton Assignment | Multiplicity | Solvent | Reference |

|---|---|---|---|---|

| ~7.12 - 7.21 | Aromatic C-H | Multiplet | CDCl₃ | nih.gov |

| ~6.52 - 6.72 | Aromatic C-H | Multiplet | CDCl₃ | nih.gov |

| ~5.15 | Phenolic O-H | Singlet | CDCl₃ | nih.gov |

| ~2.29 | Methyl (-CH₃) | Singlet | CDCl₃ | nih.gov |

Mass Spectrometry and Isotopic Analysis (e.g., GC-MS, δ¹³C, δ¹⁸O, δ³⁷Cl isotopic ratios)

Mass spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of p-chloro-m-cresol, confirming its elemental composition. Advanced applications of MS include compound-specific isotope analysis (CSIA), which measures the isotopic ratios of elements like carbon (δ¹³C), oxygen (δ¹⁸O), and chlorine (δ³⁷Cl).

GC-MS analysis of p-chloro-m-cresol reveals a molecular ion peak corresponding to its molecular weight (142.58 g/mol ). The fragmentation pattern provides further structural evidence. Isotopic analysis offers deeper insights into the origin and transformation pathways of the compound. Research has shown that the isotopic ratios of carbon, oxygen, and chlorine in p-chloro-m-cresol can be significantly altered by physical or biological processes. researchgate.net For instance, one study reported that under specific experimental conditions, the carbon isotopic ratio (δ¹³C) was changed by up to 204%, while δ¹⁸O and δ³⁷Cl isotopic ratios were altered by up to 142% compared to a control sample. researchgate.net Such analyses are crucial for environmental fate studies and for tracing the sources and degradation of chlorinated phenols.

Advanced Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of p-chloro-m-cresolate compounds, including melting point, heat of fusion, and thermal stability.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. For p-chloro-m-cresol, DSC analysis can precisely determine its melting temperature and the latent heat of fusion, which is the energy required to transition from the solid to the liquid state. researchgate.net

TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability and decomposition profile of the compound. The TGA curve for p-chloro-m-cresol shows the onset temperature at which weight loss begins and the temperature of maximum weight loss (Tmax), indicating the point of fastest decomposition. researchgate.net This data is vital for understanding the compound's stability under various temperature conditions.

| Technique | Parameter | Typical Value | Reference |

|---|---|---|---|

| DSC | Melting Temperature | ~64-66 °C | researchgate.net |

| DSC | Latent Heat of Fusion (ΔH) | Dependent on sample purity and crystallinity | researchgate.net |

| TGA | Onset of Degradation (Tonset) | Temperature at which weight loss begins | researchgate.net |

| TGA/DTG | Max. Degradation Temp (Tmax) | Temperature of maximum weight loss rate | researchgate.net |

Surface Area Analysis and Morphological Studies

The physical properties of a solid compound, such as its dissolution rate and reactivity, are influenced by its surface area and morphology. Surface area analysis, commonly performed using the Brunauer-Emmett-Teller (BET) method, quantifies the total surface area of a powder. Morphological studies, often conducted using microscopy techniques, examine the shape and size of the crystals.

For p-chloro-m-cresol, the surface area can be a critical parameter, especially in pharmaceutical and preservative applications. One study reported a surface area of 0.109 m²/g for a control sample of PCMC, which was significantly increased to 0.163 m²/g (a 49.54% increase) after a specific treatment process. researchgate.net This highlights that processing conditions can substantially alter the physical characteristics of the material. The morphology of p-chloro-m-cresol is described as a pinkish to white crystalline solid. nih.gov The final crystal habit is determined by the interplay between the internal crystal structure and the external growth conditions, such as solvent, temperature, and the presence of impurities.

Advanced In-situ Characterization Methods for Chemical Transformation Studies

Studying the chemical transformations of p-chloro-m-cresolate in real-time requires advanced in-situ characterization methods. These techniques monitor reactions as they occur, providing valuable kinetic and mechanistic data without the need for quenching and sampling.

For phenolic compounds, in-situ spectroscopic probes are particularly powerful. A specialized autoclave equipped with in-situ IR, Raman, and UV/Vis probes has been used to study the real-time hydrogenation of phenols and cresols. ou.edu Such a setup could be applied to monitor the transformation of potassium p-chloro-m-cresolate, for example, during catalytic dechlorination or oxidation reactions. In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy can track the concentration profiles of reactants, intermediates, and products by monitoring their characteristic vibrational bands over time. ou.edu Similarly, in-situ Raman spectroscopy can be used to study structural changes in materials during electrochemical processes. osti.gov For degradation studies in aqueous solutions, techniques like GC-MS can be adapted to monitor the disappearance of the parent compound and the appearance of degradation intermediates, providing insights into the reaction pathways. nih.gov These advanced methods are crucial for optimizing reaction conditions and understanding the complex mechanisms of chemical transformations involving p-chloro-m-cresolate.

Computational Chemistry and Quantum Mechanical Modeling of P Chloro M Cresolate Systems

Density Functional Theory (DFT) Calculations for Reaction Energetics and Intermediates

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecules, making it a cornerstone of modern computational chemistry. This quantum mechanical modeling approach allows for the detailed examination of reaction energetics and the identification of transient intermediates that are often difficult to capture through experimental means alone. In the context of p-chloro-m-cresolate systems, DFT calculations can elucidate the mechanisms of degradation and transformation.

Studies on related phenolic compounds have demonstrated the power of DFT in mapping out reaction pathways. For instance, in the degradation of p-chlorocresol, potential reaction pathways include reductive dehalogenation to form m-cresol (B1676322), followed by degradation through a catechol intermediate, or methyl oxidation to produce 4-chlorobenzoate. researchgate.netnih.govnih.gov DFT calculations can be employed to determine the activation energies and reaction enthalpies for each of these steps. By calculating the Gibbs free energy of reactants, transition states, and products, a comprehensive energy profile of the reaction can be constructed.

Table 1: Illustrative DFT-Calculated Energetic Parameters for a Hypothetical Reaction Step of p-Chloro-m-cresolate

| Parameter | Value (kcal/mol) | Description |

| ΔE | -15.2 | Electronic Energy Change |

| ΔH | -14.8 | Enthalpy Change |

| ΔG | -10.5 | Gibbs Free Energy Change |

| Ea | 25.7 | Activation Energy |

Note: This table is illustrative and provides hypothetical data to demonstrate the type of information obtained from DFT calculations.

Prediction of Chemical Reactivity and Selectivity

The prediction of chemical reactivity and selectivity is a key application of computational chemistry that has significant implications for understanding the behavior of molecules like p-chloro-m-cresolate. DFT-based descriptors are powerful tools for quantifying the reactivity of a molecule and predicting where a chemical reaction is most likely to occur. nih.gov These descriptors are derived from the electronic structure of the molecule and provide insights into its electrophilic and nucleophilic nature.

Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), offer a general overview of a molecule's reactivity. nih.gov For instance, a higher chemical potential suggests a greater tendency to donate electrons, while a higher electrophilicity index indicates a stronger capacity to accept electrons. These parameters can be used to compare the reactivity of p-chloro-m-cresolate with other related compounds.

Local reactivity descriptors, such as Fukui functions and dual descriptors, provide more detailed information about the reactivity of specific atoms or functional groups within a molecule. These descriptors can identify the most electrophilic and nucleophilic sites, thereby predicting the regioselectivity of a reaction. For p-chloro-m-cresolate, this could mean predicting whether an electrophilic attack is more likely to occur at the oxygen atom of the phenolate (B1203915) group or at a specific carbon atom on the aromatic ring.

Table 2: Key DFT-Based Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| Chemical Potential | μ | Tendency to donate or accept electrons. |

| Chemical Hardness | η | Resistance to change in electron distribution. |

| Global Electrophilicity Index | ω | Overall electrophilic nature of the molecule. |

| Fukui Function | f(r) | Identifies the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. |

By calculating these descriptors for p-chloro-m-cresolate and its potential reactants, it is possible to predict the most likely reaction products and understand the factors that govern the selectivity of the transformation. This predictive capability is invaluable for applications ranging from environmental remediation to the synthesis of new chemical entities. europa.eu

In Silico Tools for Structural Activity Relationships in Chemical Transformations

In silico tools, which encompass a wide range of computational methods, are increasingly used to establish Structure-Activity Relationships (SAR) for chemical transformations. These tools can predict the biological or chemical activity of a compound based on its molecular structure, thereby reducing the need for extensive experimental testing. For p-chloro-m-cresolate, in silico approaches can be used to predict its transformation products and their potential properties. chalmers.se

One common application of in silico tools is the prediction of metabolic or degradation pathways. By using databases of known biotransformations and rule-based systems, it is possible to predict the likely metabolites or degradation products of p-chloro-m-cresolate under various conditions. chalmers.se These predictions can then be further investigated and validated using more rigorous computational methods like DFT or through experimental studies.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful in silico tool. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological or chemical activity. By developing a QSAR model for a specific chemical transformation, it is possible to predict the reactivity or transformation rate of new compounds, such as derivatives of p-chloro-m-cresolate, based on their structural features.

The use of in silico tools extends to the assessment of the properties of transformation products. For example, computational models can predict the persistence, bioaccumulation, and toxicity of the degradation products of p-chloro-m-cresolate. This information is crucial for evaluating the environmental impact of this compound and its transformations. By integrating various in silico tools, a comprehensive understanding of the structure-activity relationships governing the chemical transformations of p-chloro-m-cresolate can be achieved, facilitating a more informed approach to its management and application.

Environmental Chemistry and Biogeochemical Transformations of P Chloro M Cresolate

Abiotic Degradation Pathways (e.g., Hydrolytic Stability, Photodegradation)

Abiotic degradation mechanisms play a significant role in the environmental transformation of PCMC. The compound exhibits high hydrolytic stability, showing no degradation at pH levels of 4, 7, and 9 over extended periods. industrialchemicals.gov.au Consequently, hydrolysis is not considered a significant removal pathway under typical environmental conditions.

Photodegradation, however, is a more prominent abiotic pathway. In the atmosphere, PCMC is expected to degrade rapidly through reactions with photochemically produced hydroxyl radicals, with a calculated half-life of approximately 5 hours. industrialchemicals.gov.aucdc.gov In aqueous systems, photoassisted degradation can be enhanced. Studies have demonstrated that under UV irradiation, catalysts such as MgAl hydrotalcites and zinc oxide (ZnO) can effectively degrade p-cresol (B1678582) and chlorophenols, suggesting a similar potential for PCMC. researchgate.netresearchgate.netmdpi.com The process involves the generation of highly reactive species like hydroxyl radicals that attack the aromatic ring, leading to its decomposition. wikipedia.org

| Parameter | Finding | Environmental Compartment | Reference |

|---|---|---|---|

| Hydrolytic Stability | Stable (t½ > 1 year) at pH 4, 7, and 9 | Water | industrialchemicals.gov.au |

| Atmospheric Photodegradation | Rapid degradation via hydroxyl radicals (t½ ≈ 5 hours) | Air | industrialchemicals.gov.aucdc.gov |

| Aqueous Photodegradation | Can be enhanced with catalysts (e.g., ZnO, MgAl hydrotalcites) under UV light | Water | researchgate.netresearchgate.netmdpi.com |

Microbial Biodegradation Mechanisms and Pathways

Biodegradation is the predominant mechanism for the breakdown of cresols in soil and water. cdc.gov Several bacterial strains have demonstrated the ability to utilize PCMC as a sole carbon and energy source under both aerobic and anaerobic conditions. nih.govnih.gov The facultative bacterium Thauera sp. strain DO, isolated from sludge and sediment, is capable of completely degrading PCMC through distinct metabolic pathways depending on the presence of oxygen. nih.govnih.govresearchgate.net

Under aerobic conditions, 0.3 mM of PCMC can be completely degraded within 12 hours, while under anaerobic conditions, 85% is transformed in the same timeframe. nih.govnih.gov A two-stage anaerobic-aerobic process can achieve nearly 100% degradation within 6 hours. nih.govnih.govresearchgate.net

Microbial degradation of PCMC proceeds via two primary aerobic pathways initiated by different enzymatic attacks:

Methyl Group Oxidation : One pathway involves the oxidation of the methyl group on the aromatic ring. nih.govnih.gov This process transforms PCMC into 4-chlorobenzoate. nih.govresearchgate.net A similar mechanism has been observed in the anaerobic degradation of p-cresol by sulfate-reducing bacteria, where the initial step is the oxidation of the methyl group to form p-hydroxybenzoic acid. oup.com

Aryl-Ring Oxidation (via Dehalogenation) : The second major aerobic pathway begins with reductive dehalogenation, where the chlorine atom is removed from the aromatic ring to form m-cresol (B1676322). nih.govnih.gov Following this initial dehalogenation, the aryl ring is oxidized. nih.gov The oxidation of the aromatic ring can also occur prior to dehalogenation, leading to the formation of intermediates like 4-chlorocatechol. nih.gov

Following the initial transformations, the resulting intermediates are funneled into central metabolic pathways, notably those involving catechol and its derivatives.

When PCMC is first dehalogenated to m-cresol, the subsequent degradation follows the catechol degradation pathway. nih.govnih.gov

Alternatively, oxidation of the PCMC aromatic ring can form 4-chlorocatechol, which is then further degraded. wikipedia.orgnih.gov

Catechols are key intermediates whose aromatic rings are cleaved by dioxygenase enzymes. researchgate.net This ring-fission can occur through two main routes:

Ortho-cleavage : The ring is broken between the two hydroxyl groups.

Meta-cleavage : The ring is broken adjacent to one of the hydroxyl groups. researchgate.netoup.com

In strains like Pseudomonas putida, cresols are often metabolized via a methyl-substituted catechol, followed by meta-cleavage of the ring. nih.gov The specific pathway induced can depend on the growth substrate. nih.gov

Formation and Transformation during Water Treatment Processes (e.g., Chlorination By-products)

PCMC can be inadvertently formed during water treatment. Monitoring data indicates that the general population may be exposed to PCMC through the ingestion of drinking water where the compound has been formed as a by-product of the chlorination process. atamanchemicals.com This occurs when m-cresol, a naturally occurring or pollutant compound, reacts with chlorine used for disinfection. atamanchemicals.com

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are used to predict the distribution and persistence of chemicals like PCMC. According to models used by Environment and Climate Change Canada, PCMC is not expected to persist in water, air, sediment, or soil. canada.ca This aligns with findings that cresols are generally removed rapidly from most environmental media. cdc.gov

However, persistence can occur under specific conditions, such as in anaerobic environments or in oligotrophic waters with limited microbial communities. cdc.gov A Mackay fugacity level 1 model predicts the following environmental distribution for a related compound, 4-chloro-2-methylphenol:

| Environmental Compartment | Predicted Distribution (%) | Reference |

|---|---|---|

| Water | 56% | oecd.org |

| Air | 33% | oecd.org |

| Soil | 6% | oecd.org |

| Sediment | 5% | oecd.org |

The low potential for bioaccumulation is another key aspect of its environmental profile. industrialchemicals.gov.aucanada.ca The U.S. Environmental Protection Agency (EPA) concluded that the registered uses of PCMC are unlikely to lead to significant environmental exposures, and as such, only limited data on its dissipation were required. epa.gov

Occurrence and Fate in Wastewater Treatment Systems

As a component of various industrial and consumer products, PCMC is expected to be released into sewers and enter wastewater treatment plants (WWTPs). industrialchemicals.gov.auatamanchemicals.com Studies show that these systems are effective at removing the compound.

For example, at a major municipal sewage plant in Germany, the influent concentration of PCMC was measured at 0.167 µg/L, while it was not detected in the final effluent, indicating high removal efficiency. atamanchemicals.com Laboratory and pilot-scale studies support this, demonstrating that microorganisms are capable of effectively degrading PCMC. The bacterium Pseudomonas putida has shown a high potential for the biodegradation of p-cresol at concentrations up to 200 mg/L, with a removal efficiency of over 85% in synthetic wastewater. researchgate.net This suggests that conventional biological wastewater treatment is a viable method for mitigating the release of PCMC into the aquatic environment.

| System/Organism | Concentration | Removal Efficiency | Reference |

|---|---|---|---|

| Municipal Sewage Plant (Germany) | Influent: 0.167 µg/L | >99% (Effluent: Not Detected) | atamanchemicals.com |

| Synthetic Wastewater with Pseudomonas putida | Up to 200 mg/L | >85% | researchgate.net |

Applications in Polymer Science and Advanced Materials

Role as a Stabilizer and Processing Aid in Polymer Coatings

Potassium p-chloro-m-cresolate, and more commonly its parent compound p-chloro-m-cresol, is utilized in the coatings industry primarily as a biocide and preservative for polymer dispersions and emulsions. atamanchemicals.comepa.gov The stability of a polymer coating is not only dependent on the integrity of the polymer backbone but also on the prevention of microbial degradation of the formulation.

The primary function of p-chloro-m-cresol in these systems is to inhibit the growth of bacteria and fungi, which can proliferate in water-based formulations, leading to spoilage, changes in viscosity, and discoloration of the final coating. atamanchemicals.com By preventing microbial contamination, it acts as a crucial stabilizer for the entire coating product. The compound is effective against a broad spectrum of microorganisms, making it a versatile choice for the preservation of adhesives, glues, and polymer emulsions. atamanchemicals.com

While the direct role of this compound as a processing aid that modifies the physical properties of the polymer during manufacturing is not extensively documented in scientific literature, its function as a preservative ensures the processability and desired performance of the coating formulation from production to application. The preservation of the liquid formulation is critical for maintaining its intended application properties.

Table 1: Research Findings on p-Chloro-m-cresol as a Preservative in Formulations

| Parameter | Observation | Relevance to Polymer Coatings | Reference |

| Antimicrobial Spectrum | Effective against a wide range of gram-positive and gram-negative bacteria, yeasts, and molds. | Prevents microbial spoilage of water-based polymer dispersions and emulsions. | atamanchemicals.comwikipedia.org |

| Mechanism of Action | Induces cytoplasmic leakage in bacteria, disrupting membrane permeability. | Ensures long-term stability and shelf-life of the coating product. | wikipedia.org |

| Typical Concentration | Used in concentrations up to 0.2% in various preparations. | Low concentration needed for effective preservation of the coating formulation. | atamankimya.com |

| Industrial Applications | Utilized in paints, inks, adhesives, and polymer emulsions. | Demonstrates its compatibility and efficacy in various coating and adhesive systems. | atamanchemicals.comepa.gov |

Exploration in Polycondensation Reactions and Polymer Synthesis (e.g., Polysulfones)

The synthesis of high-performance polymers such as polysulfones often involves a step-growth polymerization mechanism, specifically nucleophilic aromatic substitution. mdpi.com In a typical polysulfone synthesis, a dipotassium (B57713) salt of a bisphenol (a diphenoxide) is reacted with a dihalodiphenyl sulfone. mdpi.com The difunctional nature of the bisphenol is essential for chain propagation and the formation of a high molecular weight polymer.

Given that this compound is a monofunctional phenoxide, it cannot act as a monomer for chain extension in the same way as a bisphenol. Instead, its potential role in polycondensation reactions would be that of a chain terminator or molecular weight regulator . By introducing a monofunctional species into the polymerization reaction, the growing polymer chains can be "capped" at one end, preventing further propagation. This is a common strategy in polymer synthesis to control the final molecular weight and, consequently, the physical and mechanical properties of the polymer.

The reaction would proceed with the phenoxide end of this compound reacting with a sulfone-activated halide on the growing polymer chain. Once this reaction occurs, that end of the polymer chain becomes unreactive to further monomer addition. The extent of molecular weight control would depend on the concentration of the monofunctional phenoxide relative to the difunctional monomers.

While the direct use of this compound in polysulfone synthesis is not widely reported in commercial applications, the principle of using monofunctional phenols for end-capping is a well-established concept in polycondensation chemistry. researchgate.net Furthermore, potassium phenoxides, in general, are known to be reactive species in various polymerization reactions, sometimes acting as catalysts or initiators, for instance, in ring-opening polymerization. mdpi.comresearchgate.netnih.gov This underlying reactivity supports the theoretical application of this compound as a chain-terminating agent in the synthesis of polysulfones and other related polyethers.

Table 2: Theoretical Role of this compound in Polysulfone Synthesis

| Aspect of Polymer Synthesis | Role of Difunctional Monomer (e.g., Dipotassium salt of Bisphenol A) | Potential Role of Monofunctional this compound |

| Chain Propagation | Acts as a building block, enabling the polymer chain to grow at both ends. | Acts as a chain terminator, preventing further growth of the polymer chain at the point of reaction. |

| Molecular Weight | Contributes to the increase in molecular weight through repeated monomer addition. | Can be used to control and limit the final molecular weight of the polymer. |

| Polymer Structure | Forms the repeating units within the main polymer backbone. | Becomes the end-group of the polymer chain. |

| Overall Function | Monomer | Chain Regulator / End-capping Agent |

Q & A

Q. How do potassium and sodium salts of p-chloro-m-cresolate differ in antimicrobial efficacy under high-ionic-strength conditions?

Q. What non-biocidal alternatives exist for preserving industrial materials, and how can their efficacy be benchmarked against this compound?

- Methodological Answer : Evaluate physical methods (e.g., UV-C irradiation) and non-toxic additives (e.g., chitosan) using ISO 16869 (fungal resistance) and ASTM G21 (polymer susceptibility). Rank alternatives via multi-criteria decision analysis (MCDA) incorporating efficacy, cost, and environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.